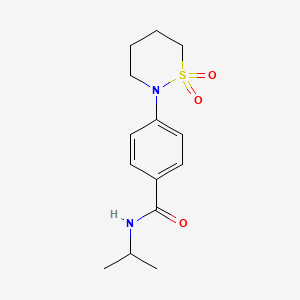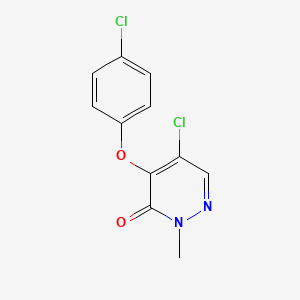![molecular formula C13H15NO5 B5689496 5-[(2,2-dimethylpropanoyl)amino]isophthalic acid](/img/structure/B5689496.png)
5-[(2,2-dimethylpropanoyl)amino]isophthalic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[(2,2-dimethylpropanoyl)amino]isophthalic acid, also known as DIPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用机制
The mechanism of action of 5-[(2,2-dimethylpropanoyl)amino]isophthalic acid is not well understood, but it is believed to interact with various biological molecules, including proteins and nucleic acids. 5-[(2,2-dimethylpropanoyl)amino]isophthalic acid has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and tyrosinase, which are involved in neurotransmitter signaling and melanin synthesis, respectively.
Biochemical and Physiological Effects:
5-[(2,2-dimethylpropanoyl)amino]isophthalic acid has been shown to have various biochemical and physiological effects, including antioxidant, antimicrobial, and anticancer activities. 5-[(2,2-dimethylpropanoyl)amino]isophthalic acid has been shown to scavenge free radicals and protect cells from oxidative stress. 5-[(2,2-dimethylpropanoyl)amino]isophthalic acid has also been shown to inhibit the growth of various bacteria and fungi, including Staphylococcus aureus and Candida albicans. In addition, 5-[(2,2-dimethylpropanoyl)amino]isophthalic acid has been shown to induce apoptosis in cancer cells, suggesting its potential as an anticancer agent.
实验室实验的优点和局限性
One of the main advantages of 5-[(2,2-dimethylpropanoyl)amino]isophthalic acid is its versatility in various applications, including materials science, drug delivery, and biomedical engineering. 5-[(2,2-dimethylpropanoyl)amino]isophthalic acid is also relatively easy to synthesize and modify, making it a useful building block for the synthesis of more complex molecules. However, one limitation of 5-[(2,2-dimethylpropanoyl)amino]isophthalic acid is its limited solubility in water, which may affect its efficacy in certain applications.
未来方向
There are many potential future directions for 5-[(2,2-dimethylpropanoyl)amino]isophthalic acid research, including the development of new synthesis methods, the exploration of its biological activities and mechanism of action, and the optimization of its applications in various fields. In materials science, future research could focus on the synthesis of new MOFs and COFs using 5-[(2,2-dimethylpropanoyl)amino]isophthalic acid as a building block. In drug delivery, future research could focus on the development of 5-[(2,2-dimethylpropanoyl)amino]isophthalic acid-based nanoparticles for targeted drug delivery. In biomedical engineering, future research could focus on the use of 5-[(2,2-dimethylpropanoyl)amino]isophthalic acid as a scaffold material for tissue engineering and regenerative medicine.
合成方法
5-[(2,2-dimethylpropanoyl)amino]isophthalic acid can be synthesized through a multistep process involving the reaction of isophthalic acid with 2,2-dimethylpropanoic anhydride and subsequent amination with ammonia. The resulting compound is a white crystalline powder that is soluble in water and organic solvents.
科学研究应用
5-[(2,2-dimethylpropanoyl)amino]isophthalic acid has been studied extensively for its potential applications in various fields, including materials science, drug delivery, and biomedical engineering. In materials science, 5-[(2,2-dimethylpropanoyl)amino]isophthalic acid has been used as a building block for the synthesis of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs) due to its ability to form stable and porous structures. In drug delivery, 5-[(2,2-dimethylpropanoyl)amino]isophthalic acid has been incorporated into polymeric nanoparticles to improve drug solubility and release. In biomedical engineering, 5-[(2,2-dimethylpropanoyl)amino]isophthalic acid has been used as a scaffold material for tissue engineering due to its biocompatibility and ability to support cell growth.
属性
IUPAC Name |
5-(2,2-dimethylpropanoylamino)benzene-1,3-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO5/c1-13(2,3)12(19)14-9-5-7(10(15)16)4-8(6-9)11(17)18/h4-6H,1-3H3,(H,14,19)(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YARNUSSCRCMUME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC(=CC(=C1)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Pivalamidoisophthalic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(3,4-dimethylphenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5689417.png)
![cis-N-[(1-benzyl-1H-pyrazol-4-yl)methyl]hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxamide dihydrochloride](/img/structure/B5689420.png)
![N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-(2-phenyl-1H-imidazol-1-yl)acetamide](/img/structure/B5689431.png)
![N~1~-{rel-(3R,4S)-4-cyclopropyl-1-[2-(dimethylamino)-5,6,7,8-tetrahydro-4-quinazolinyl]-3-pyrrolidinyl}glycinamide dihydrochloride](/img/structure/B5689437.png)
![2-[2-(1H-imidazol-4-yl)ethyl]-9-D-leucyl-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B5689440.png)
![4-chloro-2-[(4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-ylamino)methyl]phenol](/img/structure/B5689445.png)

![1,3-dimethyl-5-{4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl}-1H-pyrazolo[3,4-d][1,3]thiazole](/img/structure/B5689457.png)


![5-(2,6-difluoro-4-methoxyphenyl)-3-[2-(methylthio)ethyl]-1-propyl-1H-1,2,4-triazole](/img/structure/B5689504.png)
![methyl N-[(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)carbonyl]glycinate](/img/structure/B5689510.png)

![1-(ethylsulfonyl)-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B5689528.png)